molecular formula C21H18FN3OS B11256481 N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11256481
M. Wt: 379.5 g/mol
InChI Key: JSCRLBOEAPXWAT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, substituted with ethylphenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and imidazole precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The industrial methods focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2-ethylphenyl)-6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H18FN3OS/c1-3-14-6-4-5-7-17(14)23-20(26)19-13(2)25-12-18(24-21(25)27-19)15-8-10-16(22)11-9-15/h4-12H,3H2,1-2H3,(H,23,26)

InChI Key

JSCRLBOEAPXWAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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